SC-9

Description

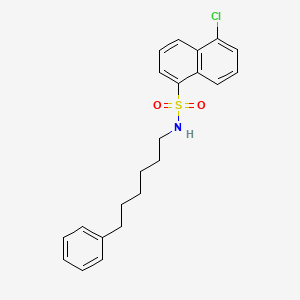

protein kinase C activator; RN & structure given in first source

Propriétés

IUPAC Name |

5-chloro-N-(6-phenylhexyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClNO2S/c23-21-15-8-14-20-19(21)13-9-16-22(20)27(25,26)24-17-7-2-1-4-10-18-11-5-3-6-12-18/h3,5-6,8-9,11-16,24H,1-2,4,7,10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXMTDYHFPRPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145437 | |

| Record name | N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102649-78-5 | |

| Record name | N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102649785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to SC-9: A Protein Kinase C Activator

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the protein kinase C (PKC) activator, SC-9. It delves into its mechanism of action, provides detailed experimental protocols for its use, and presents available quantitative data to facilitate its application in research and drug development.

Introduction to this compound

This compound, with the chemical name N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, is a synthetic compound that functions as a potent activator of Protein Kinase C (PKC). It belongs to a class of naphthalenesulfonamide derivatives and its activity is notably dependent on the presence of calcium ions (Ca²⁺). Unlike phorbol esters or diacylglycerol (DAG) analogs, which typically target the C1 domain of PKC, this compound's mechanism of action is distinct, primarily acting as a substitute for the essential phospholipid cofactor, phosphatidylserine (PS). This unique characteristic makes this compound a valuable tool for dissecting the intricate mechanisms of PKC activation and for exploring potential therapeutic interventions targeting this crucial signaling hub.

Mechanism of Action

The activation of conventional and novel PKC isoforms is a multi-step process that involves the recruitment of the enzyme to the cell membrane and the relief of autoinhibition. This is typically initiated by an increase in intracellular Ca²⁺ and the generation of diacylglycerol (DAG).

This compound activates PKC in a manner that bypasses the need for DAG but still requires Ca²⁺. It functionally mimics the role of phosphatidylserine, an anionic phospholipid that is crucial for anchoring PKC to the cell membrane and for allosterically activating the enzyme. By substituting for phosphatidylserine, this compound facilitates the conformational changes necessary for PKC to adopt an active state, enabling it to phosphorylate its downstream substrates.

Kinetic studies have revealed that this compound's interaction with PKC alters the enzyme's catalytic properties. For instance, when activating PKC-dependent phosphorylation of myosin light chain, this compound was found to decrease the Michaelis constant (Km) for the substrate by approximately ten-fold compared to activation by phosphatidylserine. This suggests that this compound enhances the affinity of PKC for its substrate. Concurrently, the maximum reaction velocity (Vmax) was observed to be about three times smaller with this compound, indicating a lower overall catalytic rate under these conditions. The apparent Km for Ca²⁺ in the presence of this compound was determined to be 40 µM.

While the precise binding site of this compound on PKC has not been definitively elucidated, studies on a related naphthalenesulfonamide inhibitor, W-7, suggest a potential interaction with the catalytic domain. At higher concentrations, W-7 acts as a competitive inhibitor with respect to ATP, indicating binding to the ATP-binding pocket. At lower concentrations, it appears to interact with the phospholipid cofactor. This dual interaction model for a related compound hints at the complex nature of how naphthalenesulfonamide derivatives may modulate PKC activity.

Signaling Pathway of PKC Activation by this compound

Caption: Signaling pathway of PKC activation initiated by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound's effect on PKC activity.

| Parameter | Value | Conditions | Reference |

| Apparent Km for Ca²⁺ | 40 µM | In the presence of this compound | |

| Apparent Km for Ca²⁺ | 80 µM | In the presence of phosphatidylserine |

Table 1: Calcium Dependence of PKC Activation

| Parameter | Value (relative to Phosphatidylserine) | Substrate | Reference |

| Km for Substrate | ~10-fold lower | Myosin Light Chain | |

| Vmax | ~3-fold smaller | Myosin Light Chain |

Table 2: Kinetic Parameters of PKC Activated by this compound

Experimental Protocols

This section provides a detailed methodology for an in vitro PKC activity assay using this compound as the activator. This protocol is a composite based on standard PKC assay procedures and the known characteristics of this compound.

In Vitro PKC Kinase Activity Assay with this compound

Objective: To measure the kinase activity of a purified or partially purified PKC enzyme in the presence of this compound.

Materials:

-

Purified active PKC enzyme

-

PKC substrate (e.g., histone H1, myelin basic protein, or a specific peptide substrate)

-

This compound (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and a specific concentration of CaCl₂)

-

[γ-³²P]ATP or a non-radioactive ATP source for alternative detection methods

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) or Phorbol 12-myristate 13-acetate (PMA) for positive controls

-

Stopping solution (e.g., 75 mM phosphoric acid for radioactive assays)

-

P81 phosphocellulose paper (for radioactive assays)

-

Scintillation counter or appropriate detection instrument for non-radioactive methods

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Further dilute in the Kinase Assay Buffer to achieve the desired final concentrations. Note: The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid inhibitory effects.

-

Prepare the Kinase Assay Buffer. The concentration of CaCl₂ should be optimized based on the known Ca²⁺-dependence of the PKC isoform being studied and the apparent Km of this compound for Ca²⁺ (around 40 µM).

-

Prepare a solution of the PKC substrate in the Kinase Assay Buffer.

-

Prepare the ATP solution. For radioactive assays, this will be a mixture of cold ATP and [γ-³²P]ATP.

-

-

Assay Setup:

-

Set up reaction tubes on ice.

-

For each reaction, add the following components in order:

-

Kinase Assay Buffer

-

PKC substrate

-

This compound solution at various concentrations (or DMSO for the negative control).

-

For positive controls, use PS/DAG or PS/PMA instead of this compound.

-

Purified PKC enzyme.

-

-

Pre-incubate the mixture for 5-10 minutes at 30°C to allow for enzyme and activator interaction.

-

-

Initiation of Kinase Reaction:

-

Start the reaction by adding the ATP solution to each tube.

-

Incubate the reaction mixture at 30°C for a predetermined optimal time (e.g., 10-20 minutes). The reaction time should be within the linear range of the assay.

-

-

Termination of Reaction and Detection:

-

For Radioactive Assays:

-

Stop the reaction by adding the stopping solution.

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the papers multiple times in a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

For Non-Radioactive Assays (e.g., Antibody-based detection):

-

Stop the reaction according to the specific kit instructions (e.g., by adding EDTA).

-

Follow the manufacturer's protocol for detecting the phosphorylated substrate, which may involve ELISA or other immunological methods.

-

-

-

Data Analysis:

-

Subtract the background counts (from a reaction with no enzyme) from all other readings.

-

Plot the PKC activity (e.g., in cpm or as a percentage of the positive control) against the concentration of this compound.

-

From this dose-response curve, the EC₅₀ value for this compound can be determined.

-

Experimental Workflow for Assessing PKC Activation by this compound

Caption: A generalized experimental workflow for an in vitro PKC kinase assay using this compound.

Selectivity and Cellular Effects

This compound has been shown to be selective for PKC over some other protein kinases. At a concentration of 300 µM, it did not significantly affect the activity of myosin light-chain kinase (MLCK), PKA, or PKG. In cellular studies, this compound has been used to induce the proliferation of quiescent primary neonatal mouse epidermal melanoblasts at a concentration of 10 µM.

Conclusion

This compound is a valuable pharmacological tool for the study of Protein Kinase C. Its unique Ca²⁺-dependent, phosphatidylserine-mimicking mechanism of activation provides a means to investigate PKC function independently of the diacylglycerol signaling axis. The information and protocols provided in this guide are intended to support researchers in utilizing this compound to further unravel the complexities of PKC-mediated cellular processes and to explore its potential in drug discovery and development. Further research is warranted to delineate the isoform-specific effects of this compound and to fully elucidate its molecular interactions with PKC.

SC-9: A Technical Guide to its Function as a Protein Kinase C Activator in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-9, chemically identified as N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, is a synthetic compound that functions as a potent activator of Protein Kinase C (PKC) in a calcium-dependent manner.[1] Since its initial characterization, this compound has been utilized as a pharmacological tool to investigate the diverse roles of PKC in various cellular processes. This technical guide provides a comprehensive overview of the function of this compound in cell signaling, including its mechanism of action, effects on cellular pathways, and relevant experimental data and protocols. It is important to note that much of the detailed research on this compound dates from the 1980s and 1990s, and information regarding its isoform specificity and a broader range of quantitative data is limited in more recent literature.

Mechanism of Action

This compound activates the Ca2+-activated, phospholipid-dependent protein kinase, commonly known as Protein Kinase C.[1][2] Its mechanism of action involves substituting for phosphatidylserine, an endogenous cofactor required for PKC activation.[1] The hydrophobic phenylhexyl group of this compound is thought to interact with the lipid-binding domains of PKC, inducing a conformational change that relieves autoinhibition and exposes the enzyme's catalytic site. This activation is dependent on the presence of Ca2+ ions.[1]

Signaling Pathways and Cellular Functions

Activation of PKC by this compound initiates a cascade of downstream signaling events that influence a variety of cellular functions. The broad substrate specificity of PKC isoforms means that this compound can impact multiple pathways simultaneously.

Canonical PKC Signaling Pathway

The general pathway for the activation of conventional PKC isoforms, which are Ca2+-dependent, involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) to generate diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular Ca2+, which then, along with DAG, recruits PKC to the cell membrane for activation. This compound circumvents the need for DAG production by directly activating PKC in the presence of Ca2+.

Known Cellular Effects of this compound

-

Regulation of Myosin Light Chain Phosphorylation: Early studies demonstrated that this compound stimulates the Ca2+-dependent phosphorylation of myosin light chains, a key process in smooth muscle contraction and cell motility.

-

Stimulation of Hexose Transport: In mouse fibroblasts, this compound has been shown to stimulate hexose transport activity, indicating a role for PKC in regulating cellular metabolism.[1]

-

Induction of Cell Proliferation: this compound induces the proliferation of quiescent primary neonatal mouse epidermal melanoblasts in culture.[3] This effect highlights the involvement of PKC in cell cycle control.

-

Up-regulation of CBP Activity: In PC12 cells, this compound has been used to demonstrate the role of PKC in the up-regulation of CREB-binding protein (CBP) transcriptional activity.[4]

Quantitative Data

The available quantitative data for this compound is primarily from foundational studies. The following table summarizes key kinetic parameters of PKC when activated by this compound.

| Parameter | Value | Conditions | Source |

| Apparent Km for Ca2+ | 40 µM | In the presence of this compound | Biochemistry (1986) |

| Apparent Km for Myosin Light Chain | 5.8 µM | PKC activated by this compound | Biochemistry (1986) |

| Vmax | 0.13 nmol/min | PKC activated by this compound | Biochemistry (1986) |

| Effective Concentration for Melanoblast Proliferation | 10 µM | Serum-free culture of mouse epidermal melanoblasts | Journal of Cell Science (1994)[3] |

| Concentration for CBP Activity Assay | 20 µM | PC12 cells |

Experimental Protocols

Principle:

This assay measures the phosphorylation of a specific PKC substrate peptide coated on a microplate. A phosphospecific antibody detects the phosphorylated substrate, and a secondary antibody conjugated to horseradish peroxidase (HRP) provides a colorimetric readout. The intensity of the color is proportional to the PKC activity.

Materials:

-

PKC Substrate Microtiter Plate (pre-coated with a PKC-specific peptide substrate)

-

Purified, active Protein Kinase C enzyme

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Kinase Assay Dilution Buffer

-

ATP Solution

-

Wash Buffer (e.g., TBS-T)

-

Phosphospecific Primary Antibody

-

HRP-conjugated Secondary Antibody

-

TMB Substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Microplate reader

Workflow Diagram:

Procedure:

-

Reagent Preparation: Prepare all buffers and solutions as required. Dilute the PKC enzyme to the desired concentration in Kinase Assay Dilution Buffer. Prepare a stock solution of this compound in DMSO and then dilute to the final desired concentrations in the assay buffer. Prepare the ATP solution.

-

Assay Setup:

-

Add Kinase Assay Dilution Buffer to each well of the PKC Substrate Microtiter Plate.

-

Add the diluted PKC enzyme to the appropriate wells.

-

Add the diluted this compound to the test wells. For control wells, add the vehicle (e.g., DMSO).

-

Include a negative control well with no PKC enzyme.

-

-

Kinase Reaction:

-

Initiate the reaction by adding the ATP solution to each well.

-

Incubate the plate for a specified time (e.g., 30-60 minutes) at 30°C.

-

-

Detection:

-

Stop the reaction by emptying the wells and washing three times with Wash Buffer.

-

Add the diluted phosphospecific primary antibody to each well and incubate for 60 minutes at room temperature.

-

Wash the wells three times with Wash Buffer.

-

Add the diluted HRP-conjugated secondary antibody to each well and incubate for 30-60 minutes at room temperature.

-

Wash the wells three times with Wash Buffer.

-

-

Signal Development and Measurement:

-

Add TMB Substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

-

Stop the color development by adding the Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Conclusion

This compound is a valuable pharmacological tool for the in vitro and cell-based study of Protein Kinase C signaling. Its ability to directly activate PKC in a Ca2+-dependent manner allows for the investigation of the downstream consequences of PKC activation in a controlled manner. While the body of research specifically detailing the properties of this compound is not extensive in recent years, the foundational studies provide a solid basis for its use in exploring the multifaceted roles of PKC in cellular physiology and pathophysiology. Further research would be beneficial to delineate its isoform specificity and to expand the understanding of its effects on a wider range of cellular signaling networks.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide is one of a new class of activators for Ca2+-activated, phospholipid-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of activators (this compound and OAG) and inhibitors (staurosporine and H-7) of protein kinase C on the proliferation of mouse epidermal melanoblasts in serum-free culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

SC-9: A Technical Guide to a Novel Protein Kinase C Activator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SC-9, chemically identified as 5-chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide, is a synthetic compound that has played a significant role in the study of signal transduction pathways mediated by Protein Kinase C (PKC). Discovered in 1986, this compound was one of the first identified small molecule activators of PKC, acting as a functional substitute for the endogenous lipid cofactor phosphatidylserine. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound. It is intended to serve as a valuable resource for researchers utilizing this compound in their studies of PKC and related cellular processes.

Discovery and History

The discovery of this compound was a pivotal moment in the exploration of PKC regulation. In 1986, two key publications laid the groundwork for its use as a research tool. A study by Ito, Tanaka, Inagaki, and colleagues, published in Biochemistry, described a series of naphthalenesulfonamide derivatives and identified this compound as a novel activator of Ca²⁺-activated, phospholipid-dependent protein kinase (Protein Kinase C).[1] Their work demonstrated that the hydrophobic phenylhexyl group was crucial for its activating properties.

Contemporaneously, Nishino and a team of researchers published findings in Biochimica et Biophysica Acta, further characterizing this compound as a new class of PKC activator.[1] They established that this compound could substitute for phosphatidylserine, an essential cofactor for PKC activation, thereby directly implicating it in the enzyme's regulatory mechanism. These initial studies highlighted the potential of this compound as a valuable pharmacological tool to probe the physiological roles of PKC.

Subsequent research has employed this compound to investigate the role of PKC in a variety of cellular processes, including cell proliferation and signaling pathway modulation. For instance, studies have shown that this compound can influence the proliferation of mouse epidermal melanoblasts and up-regulate the activity of CREB-binding protein (CBP) in PC12 cells.[2][3]

Mechanism of Action

This compound functions as a direct activator of conventional and novel PKC isoforms in the presence of calcium ions (Ca²⁺). The activation of PKC is a critical step in numerous signal transduction cascades that control a wide array of cellular functions.

The canonical activation of conventional PKCs is a multi-step process initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). This reaction generates two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, which then binds to the C2 domain of PKC, causing its translocation to the cell membrane. At the membrane, DAG binds to the C1 domain, leading to a conformational change that removes the pseudosubstrate from the active site and fully activates the enzyme.

This compound bypasses the need for phosphatidylserine in this process. Its hydrophobic naphthalenesulfonamide structure allows it to interact with the lipid-binding domains of PKC, mimicking the effect of phosphatidylserine and promoting the active conformation of the enzyme.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound in the initial characterization studies. It is important to note that comprehensive dose-response curves and selectivity profiles against a wide range of kinases are not extensively detailed in the publicly available abstracts of the original publications.

| Parameter | Value | Cell/Enzyme System | Reference |

| PKC Activation | |||

| Ca²⁺-dependent activation | Yes | Purified Protein Kinase C | Ito et al., 1986 |

| Phosphatidylserine substitute | Yes | Purified Protein Kinase C | Nishino et al., 1986 |

| Cellular Effects | |||

| Melanoblast Proliferation | Induces proliferation | Mouse epidermal melanoblasts | Hirobe, 1994[2] |

| CBP Activity Up-regulation | Observed effect | PC12 cells | Gauthier et al., 2000[3] |

Experimental Protocols

Detailed, step-by-step experimental protocols from the original discovery papers are not fully available in the public domain. However, based on the methodologies described in the abstracts and general knowledge of kinase assays, a representative protocol for assessing PKC activation by this compound can be outlined.

In Vitro Protein Kinase C Activity Assay

This protocol provides a general framework for measuring the kinase activity of purified PKC in the presence of this compound.

Materials:

-

Purified Protein Kinase C

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Histone H1 (as a substrate)

-

[γ-³²P]ATP

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Phosphatidylserine and Diacylglycerol (for control experiments)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified PKC, and the substrate (Histone H1).

-

Add varying concentrations of this compound to the reaction mixtures. For control experiments, use a combination of phosphatidylserine and diacylglycerol.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in TCA to precipitate the proteins.

-

Wash the phosphocellulose papers extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the specific activity of PKC in the presence of different concentrations of this compound.

Synthesis of 5-chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide (this compound)

While the original synthesis protocol by the discovering labs is not detailed in the available literature, a plausible synthetic route for naphthalenesulfonamide derivatives involves the reaction of a sulfonyl chloride with an amine.

General Synthetic Scheme:

-

Preparation of 5-chloro-1-naphthalenesulfonyl chloride: 5-chloro-1-naphthalenesulfonic acid can be treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield the corresponding sulfonyl chloride.

-

Synthesis of 6-phenylhexan-1-amine: This can be prepared through various standard organic synthesis methods, for example, by reduction of 6-phenylhexanenitrile.

-

Coupling Reaction: 5-chloro-1-naphthalenesulfonyl chloride is reacted with 6-phenylhexan-1-amine in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) to form the sulfonamide bond, yielding this compound.

Conclusion

This compound remains a historically significant and useful tool for the study of Protein Kinase C. Its ability to directly activate the enzyme by substituting for phosphatidylserine provides a unique mechanism for probing PKC function in various cellular contexts. While more selective and potent PKC modulators have since been developed, an understanding of the discovery, mechanism, and experimental basis of this compound is valuable for any researcher working in the field of signal transduction. This guide provides a foundational overview to facilitate the effective use and interpretation of data generated with this important compound.

References

SC-9 CAS 102649-78-5 solubility data

An In-depth Technical Guide on the Solubility of SC-9 (CAS 102649-78-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of this compound (5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide), a potent activator of Protein Kinase C (PKC). Understanding the solubility of this compound is critical for its effective use in in-vitro and in-vivo research settings, ensuring accurate dose-response relationships and reliable experimental outcomes.

This compound: Compound Overview

-

Chemical Name: 5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide

-

CAS Number: 102649-78-5

-

Molecular Formula: C₂₂H₂₄ClNO₂S

-

Molecular Weight: 401.95 g/mol

-

Primary Mechanism of Action: Activator of Protein Kinase C (PKC) in the presence of Ca²⁺.[1]

Quantitative Solubility Data

| Solvent | Solubility | Molar Concentration (mM) | Remarks | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | up to 100 mM | A common solvent for creating high-concentration stock solutions. | |

| Ethanol | Soluble | up to 25 mM | Useful for applications where DMSO may be undesirable. | |

| Acetonitrile | Slightly Soluble | Not specified | May require warming or sonication for complete dissolution.[2] | [2] |

| Chloroform | Slightly Soluble | Not specified | [2] |

Experimental Protocol: Thermodynamic Solubility Assessment

The most accurate method for determining the solubility of a compound is the shake-flask method, which measures thermodynamic or equilibrium solubility.[3] This "excess solid" approach ensures that the solvent is fully saturated with the compound at a specific temperature.

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent to be tested (e.g., DMSO, ethanol, phosphate-buffered saline) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: The mixture is agitated (e.g., using an orbital shaker or rotator) in a temperature-controlled environment for a sufficient period, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium.[3]

-

Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution. This is commonly achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[4]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is accurately determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[4][5] A standard calibration curve, generated using solutions of this compound at known concentrations, is used to quantify the amount of dissolved compound.

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (e.g., mM) at the specified temperature.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

This compound in Signaling Pathways

This compound functions as a novel activator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[2] Unlike phorbol esters, this compound activates PKC through a distinct mechanism that is dependent on the presence of calcium ions (Ca²⁺).

The activation cascade can be simplified as follows:

-

An upstream signal elevates intracellular Ca²⁺ levels.

-

This compound, in conjunction with Ca²⁺ and phospholipids like phosphatidylserine (PS), binds to the regulatory domain of conventional or novel PKC isoforms.

-

This binding event induces a conformational change in the PKC enzyme, relieving autoinhibition and exposing the catalytic domain.

-

The activated PKC can then phosphorylate a wide array of downstream substrate proteins, leading to a specific cellular response.

Caption: this compound, in the presence of elevated Ca²⁺, activates PKC to phosphorylate downstream targets.

References

The Role of SC-9 in Calcium-Dependent Protein Kinase C Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal in cellular signal transduction, governing a vast array of physiological processes. The conventional PKC isoforms (cPKCs), namely α, β, and γ, are critically dependent on calcium (Ca²⁺) and diacylglycerol (DAG) for their activation. SC-9, a naphthalenesulfonamide derivative, has been identified as a potent activator of Ca²⁺-dependent PKC. This technical guide provides an in-depth overview of the role and mechanism of this compound in the activation of conventional PKC isoforms. It consolidates available quantitative data, details experimental protocols for in vitro kinase assays, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and drug development endeavors targeting PKC.

Introduction to this compound and Calcium-Dependent PKC

Protein Kinase C is a family of enzymes that are central to signal transduction, playing key roles in cell proliferation, differentiation, and apoptosis. The conventional PKC isoforms (cPKCα, cPKCβ, and cPKCγ) are allosterically activated by an increase in intracellular Ca²⁺ concentration and the presence of diacylglycerol (DAG), a lipid second messenger. This activation process involves the translocation of the enzyme from the cytosol to the cell membrane.

This compound, chemically known as N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, has been characterized as a powerful activator of Ca²⁺-activated, phospholipid-dependent protein kinase C[1]. It functions by substituting for phosphatidylserine, an essential cofactor for PKC activation, thereby sensitizing the enzyme to Ca²⁺[1][2]. This property makes this compound a valuable tool for the specific investigation of calcium-dependent PKC signaling pathways.

Quantitative Data on this compound-Mediated PKC Activation

The following tables summarize the available quantitative data on the activation of PKC by this compound. The data is derived from in vitro studies and provides insights into the kinetic parameters of this interaction.

| Parameter | Value | Condition | Reference |

| Apparent Km for Ca²⁺ | 40 µM | PKC activation with this compound | [2] |

| Apparent Km for Ca²⁺ | 80 µM | PKC activation with Phosphatidylserine | [2] |

| Table 1: Apparent Michaelis Constant (Km) for Calcium in PKC Activation. |

| Activator | Km for Myosin Light Chain | Vmax | Reference |

| This compound | 5.8 µM | 0.13 nmol/min | [2] |

| Phosphatidylserine | ~58 µM | ~0.39 nmol/min | [2] |

| Table 2: Kinetic Constants for Myosin Light Chain Phosphorylation by PKC. |

Signaling Pathway of Calcium-Dependent PKC Activation

The activation of conventional PKC isoforms is a multi-step process initiated by signals that lead to an increase in intracellular calcium levels and the production of diacylglycerol. This compound can be utilized experimentally to bypass the requirement for phosphatidylserine in this pathway.

Experimental Protocols

In Vitro PKC Kinase Assay Using this compound

This protocol outlines a method to measure the activity of a specific conventional PKC isoform (e.g., PKCα, PKCβ, or PKCγ) in vitro using this compound as the activator.

Materials:

-

Purified recombinant human PKCα, PKCβ, or PKCγ

-

This compound (N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide)

-

Myelin Basic Protein (MBP) or a specific peptide substrate

-

Kinase Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

CaCl₂ solution (1 M)

-

[γ-³²P]ATP (10 mCi/mL)

-

ATP solution (10 mM)

-

P81 phosphocellulose paper

-

75 mM Phosphoric acid

-

Scintillation counter and vials

-

DMSO (for dissolving this compound)

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in kinase assay buffer to achieve final assay concentrations ranging from 1 µM to 100 µM.

-

Prepare a working solution of [γ-³²P]ATP by mixing cold ATP and hot ATP to a specific activity of ~500 cpm/pmol.

-

Dilute the purified PKC isoform in kinase assay buffer to a working concentration (e.g., 10 ng/µL).

-

Prepare a solution of MBP at 1 mg/mL in kinase assay buffer.

-

-

Assay Reaction:

-

Set up reaction tubes on ice.

-

To each tube, add:

-

20 µL Kinase Assay Buffer

-

5 µL of diluted this compound solution (or DMSO for control)

-

5 µL of CaCl₂ to achieve a final free Ca²⁺ concentration in the desired range (e.g., 10-100 µM).

-

5 µL of MBP solution.

-

5 µL of diluted PKC enzyme.

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the [γ-³²P]ATP working solution.

-

Incubate at 30°C for 10 minutes.

-

-

Stopping the Reaction and Quantification:

-

Stop the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Immediately immerse the P81 paper in a beaker of 75 mM phosphoric acid.

-

Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid.

-

Perform a final wash with ethanol.

-

Air dry the P81 papers.

-

Place each paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the picomoles of phosphate incorporated into the substrate.

-

Plot the PKC activity as a function of this compound concentration to determine the EC₅₀.

-

Experimental Workflow Diagram

Logical Relationship of PKC Activation Components

The activation of conventional PKC isoforms by this compound is dependent on the presence of calcium. This relationship can be visualized as a logical AND gate, where both calcium and an activator (like this compound or DAG) are required for the enzyme to become fully active.

Conclusion

This compound serves as a valuable pharmacological tool for the targeted activation of calcium-dependent PKC isoforms. Its ability to substitute for phosphatidylserine allows for the dissection of the specific roles of calcium and diacylglycerol in PKC-mediated signaling. The quantitative data and experimental protocols provided in this guide are intended to support researchers in designing and executing robust experiments to further elucidate the intricate mechanisms of PKC regulation and to explore its potential as a therapeutic target. Further research is warranted to determine the precise EC₅₀ values of this compound for individual conventional PKC isoforms to enhance its utility as a selective activator.

References

- 1. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide is one of a new class of activators for Ca2+-activated, phospholipid-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, a novel activator of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies of SC-9 on Cell Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-9, also known as N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, is a synthetic compound identified as an activator of Protein Kinase C (PKC).[1][2] PKC represents a family of serine/threonine kinases that are critical regulators of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and tumorigenesis.[3][4] As a PKC activator, this compound serves as a valuable tool for investigating the roles of PKC signaling in various biological systems.[1] This document provides a comprehensive overview of the preliminary studies involving this compound in cell cultures, with a focus on its mechanism of action, experimental protocols for its use, and the types of data generated in such studies.

Core Mechanism of Action

This compound activates the Ca2+-activated, phospholipid-dependent protein kinase (PKC) by acting as a substitute for phosphatidylserine, one of the endogenous activators of this enzyme.[1] The activation of PKC is a key event in many signal transduction pathways. Upon activation, PKC isoforms can modulate the function of numerous downstream protein targets through phosphorylation, thereby influencing a wide range of cellular functions.

Signaling Pathway

The activation of Protein Kinase C by agents like this compound is a crucial step in a well-established signaling cascade. The following diagram illustrates the canonical PKC signaling pathway that would be initiated by this compound.

Caption: Canonical PKC signaling pathway initiated by this compound.

Quantitative Data from Preliminary Studies

The available literature on this compound provides limited quantitative data. The following tables are structured to present the types of data typically collected in preliminary cell culture studies of a PKC activator and include the available data for this compound.

Table 1: Effects of this compound on Cell Proliferation and Viability

| Cell Line | Assay Type | Concentration | Incubation Time | Result | Reference |

| Mouse Epidermal Melanoblasts | Proliferation Assay | 10 µM | 12 days | Induced proliferation | [5] |

| PC12 Cells | Luciferase Assay (for CBP activity) | 20 µM | 1 hour pre-treatment | Used as a PKC activator | [6] |

Table 2: Effects of this compound on Apoptosis

| Cell Line | Assay Type | Concentration | Incubation Time | Result | Reference |

| LNCaP (Prostate Cancer) | Caspase 3/7 Activation | Not specified for this compound | Not specified for this compound | A different PKC agonist (HMI-1a3) induced PKC-dependent apoptosis | [7] |

| DU145, PC3 (Prostate Cancer) | Senescence Assay | Not specified for this compound | Not specified for this compound | A different PKC agonist (HMI-1a3) induced PKC-independent senescence | [7] |

Note: Direct studies on this compound induced apoptosis are lacking. The data presented for HMI-1a3 illustrates the potential outcomes of PKC activation in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline typical experimental protocols for investigating the effects of a PKC activator like this compound in cell culture.

General Cell Culture and Treatment with this compound

-

Cell Line Maintenance : Culture the desired cell line (e.g., HeLa, MCF-7, PC-3) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Preparation of this compound Stock Solution : Prepare a stock solution of this compound in a suitable solvent, such as DMSO, at a high concentration (e.g., 10 mM). Store the stock solution at -20°C.

-

Cell Seeding : Seed the cells in multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Treatment : The following day, treat the cells with various concentrations of this compound. A vehicle control (DMSO) should be included at the same final concentration as in the highest this compound treatment group.

Cell Viability Assay (MTT Assay)

-

Treatment : After treating the cells with this compound for the desired time period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization : Remove the medium and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Analysis : Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Collection : Following treatment with this compound, harvest the cells, including any floating cells in the medium.

-

Staining : Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry : Analyze the stained cells by flow cytometry. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction : After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting : Block the membrane and then incubate it with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of PKC substrates, ERK, Akt).

-

Detection : After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting preliminary in vitro studies of a compound like this compound.

Caption: General workflow for in vitro cell culture studies of this compound.

Conclusion

This compound is a useful pharmacological tool for the activation of Protein Kinase C in cell culture studies. While existing research confirms its mechanism of action and provides some evidence of its effects on cell proliferation, there is a clear need for more extensive preliminary studies.[1][5] Future research should focus on determining the dose-dependent effects of this compound on a broader range of cancer cell lines, quantifying its impact on cell viability and apoptosis, and further elucidating the specific downstream signaling pathways it modulates. The experimental protocols and frameworks provided in this guide offer a solid foundation for conducting such comprehensive in vitro evaluations.

References

- 1. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide is one of a new class of activators for Ca2+-activated, phospholipid-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of activators (this compound and OAG) and inhibitors (staurosporine and H-7) of protein kinase C on the proliferation of mouse epidermal melanoblasts in serum-free culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer activity of the protein kinase C modulator HMI‐1a3 in 2D and 3D cell culture models of androgen‐responsive and androgen‐unresponsive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to C188-9 as a Tool for Studying Signal Transduction Pathways

A Note on Nomenclature: The designation "SC-9" is not widely recognized in scientific literature as a specific tool for studying signal transduction. This guide will focus on C188-9 (also known as TTI-101) , a potent, specific, and well-characterized small-molecule inhibitor of the STAT3 signaling pathway. Its alphanumeric designation and role as a research tool make it a relevant and illustrative example for researchers, scientists, and drug development professionals.

Introduction

Signal transduction pathways are the intricate communication networks within a cell that govern its basic activities and responses to the environment. The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a central role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Dysregulation and constitutive activation of the STAT3 pathway are hallmarks of many human cancers and inflammatory diseases, making it a prime target for therapeutic intervention and a key subject of study.[2][3]

Small-molecule inhibitors are indispensable tools for dissecting these complex signaling cascades. C188-9 is an orally bioavailable, binaphthol-sulfonamide-based compound designed to specifically inhibit STAT3.[2] This technical guide provides a comprehensive overview of C188-9, its mechanism of action, quantitative data on its activity, and detailed protocols for its use in studying the STAT3 signal transduction pathway.

Mechanism of Action

C188-9 functions as a direct inhibitor of STAT3. Unlike kinase inhibitors that target upstream activators, C188-9 prevents STAT3 activation by binding with high affinity to a specific site within the STAT3 protein itself.

-

Target Site: C188-9 specifically targets the phosphotyrosyl peptide binding site within the Src Homology 2 (SH2) domain of the STAT3 monomer.[2][4]

-

Inhibition of Dimerization: The SH2 domain is crucial for the dimerization of two phosphorylated STAT3 monomers. By occupying this site, C188-9 physically blocks the interaction between STAT3 proteins, which is a prerequisite for their activation.[5]

-

Prevention of Nuclear Translocation: Only the STAT3 dimer can translocate to the nucleus to act as a transcription factor.[6] By preventing dimerization, C188-9 effectively sequesters STAT3 in the cytoplasm, inhibiting its ability to regulate the expression of target genes.[2]

-

Specificity: C188-9 does not inhibit upstream kinases such as Janus kinases (JAK) or Src, which are responsible for phosphorylating STAT3.[4] This specificity makes it a precise tool for studying the direct downstream effects of STAT3 inhibition.

The diagram below illustrates the canonical JAK/STAT3 signaling pathway and the specific point of inhibition by C188-9.

Quantitative Data Summary

The potency of C188-9 has been evaluated across various biochemical and cell-based assays. The following tables summarize key quantitative metrics.

Table 1: Biochemical Potency of C188-9

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) | 4.7 ± 0.4 nM | Microscale Thermophoresis | [4][7] |

| Inhibitory Constant (Ki) | 136 nM | STAT3 SH2 Domain Binding | [4] |

Table 2: Cellular Activity of C188-9 (IC50 / EC50 Values)

| Cell Line | Assay Type | Endpoint | Value (µM) | Incubation Time | Reference |

| UM-SCC-17B | Western Blot | pSTAT3 Reduction | 10.6 ± 0.7 | 24 h | [8] |

| UM-SCC-17B | Anchorage-Dep. Growth | Cell Viability | 3.2 | 72 h | [8] |

| Huh7 | Cell Viability Assay | Cell Viability | 11.27 | 48 h | [4][9] |

| PLC/PRF/5 | Cell Viability Assay | Cell Viability | 10.19 | Not Specified | [9] |

| HepG2 | Cell Viability Assay | Cell Viability | 11.83 | Not Specified | [9] |

| AML Cell Lines | Phosphoflow | STAT3 Activation | 4 - 7 | Not Specified | [7][10] |

| Primary AML Samples | Phosphoflow | STAT3 Activation | 8 - 18 | Not Specified | [7] |

| GDM-1 | Apoptosis Assay | Annexin V Staining | 6.0 (EC50) | 48 h | [7] |

| Kasumi 1 | Apoptosis Assay | Annexin V Staining | 8.0 (EC50) | 48 h | [7] |

Experimental Protocols

Protocol: Western Blot for Phospho-STAT3 (Tyr705) Inhibition

This protocol details the procedure to assess the effect of C188-9 on the phosphorylation status of STAT3 in cultured cells.

Materials:

-

Cell line of interest (e.g., UM-SCC-17B, Huh7)

-

Complete culture medium

-

C188-9 (stock solution in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL substrate and imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Compound Treatment: Treat cells with increasing concentrations of C188-9 (e.g., 0, 1, 3, 10, 30 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO) at the highest concentration used.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[11]

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.

-

SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody for p-STAT3 (Tyr705) overnight at 4°C, following the manufacturer's recommended dilution.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.

Protocol: Cell Viability (MTT) Assay

This protocol measures the effect of C188-9 on cell proliferation and viability.

Materials:

-

Cells and complete culture medium

-

C188-9 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight.

-

Compound Treatment: Prepare serial dilutions of C188-9 in culture medium. Add 100 µL of the diluted compound to the appropriate wells to achieve the final desired concentrations. Include vehicle controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[8]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[12]

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log-concentration of C188-9 to determine the IC50 value using non-linear regression analysis.

Workflow and Visualization

The following diagram outlines a typical experimental workflow for evaluating a STAT3 inhibitor like C188-9.

Conclusion

C188-9 is a powerful and specific chemical probe for interrogating the function of the STAT3 signaling pathway. Its direct mechanism of action, which spares upstream kinases, allows for precise dissection of STAT3-dependent cellular processes. By inhibiting STAT3 dimerization, C188-9 effectively blocks its transcriptional activity, leading to reduced cell proliferation and survival in cancer models where STAT3 is constitutively active.[8][9] The detailed protocols and quantitative data provided in this guide serve as a robust resource for researchers and drug development professionals aiming to study STAT3 signal transduction or evaluate novel STAT3-targeted therapeutics.

References

- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. tvarditherapeutics.com [tvarditherapeutics.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. C188-9 | Stat3 Inhibitor | Induces apoptosis in AML cells | TargetMol [targetmol.com]

- 11. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Understanding the Selectivity of SC-9 for Protein Kinase C Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-9, also known as N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, has been identified as a calcium-dependent activator of Protein Kinase C (PKC). Unlike phorbol esters, this compound is believed to exert its activating effect by substituting for phosphatidylserine, a critical phospholipid cofactor for many PKC isoforms.[1][2] This document provides a comprehensive overview of the current understanding of this compound's interaction with PKC isoforms, including available quantitative data, relevant experimental protocols, and the signaling pathways implicated in PKC activation.

Data Presentation: Quantitative Analysis of this compound's Effect on PKC

To date, detailed quantitative data on the selective activation of individual PKC isoforms by this compound is limited in publicly available literature. Early studies focused on a non-isoform-specific "protein kinase C." The primary quantitative findings from these studies are summarized below. It is important to note that these values do not delineate the selectivity of this compound across the diverse family of PKC isoforms.

| Parameter | Value | Condition | Reference |

| Apparent Km for Ca2+ | 40 µM | In the presence of this compound | [2] |

| Apparent Km for Ca2+ | 80 µM | In the presence of phosphatidylserine | [2] |

| Km for myosin light chain (substrate) | 5.8 µM | In the presence of this compound | [2] |

| Km for myosin light chain (substrate) | ~58 µM | In the presence of phosphatidylserine | [2] |

| Vmax | 0.13 nmol/min | In the presence of this compound | [2] |

| Vmax | ~0.39 nmol/min | In the presence of phosphatidylserine | [2] |

Note: The provided Vmax value with phosphatidylserine was reported to be 3-fold higher than with this compound. The table reflects this reported relationship.

Experimental Protocols

In Vitro PKC Isoform Activation Assay

1. Objective: To determine the concentration-dependent activation of specific, purified PKC isoforms by this compound.

2. Materials:

-

Purified, recombinant PKC isoforms (e.g., PKCα, βI, βII, γ for conventional; δ, ε, η, θ for novel; ζ, ι for atypical)

-

This compound (stock solution in DMSO)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) as control activators

-

Specific peptide substrate for PKC (e.g., a fluorescently labeled peptide or a peptide that can be phosphorylated by [γ-32P]ATP)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 0.5 mM CaCl2 for conventional isoforms, and an appropriate buffer with EGTA for Ca2+-independent isoforms)

-

[γ-32P]ATP or non-radioactive ATP for fluorescent assays

-

ATP solution

-

96-well plates

-

Phosphocellulose filter plates (for radioactive assays) or a fluorescence plate reader

-

Scintillation counter (for radioactive assays)

3. Procedure:

-

Prepare serial dilutions of this compound: A typical starting concentration range would be from 1 nM to 100 µM. Prepare corresponding dilutions of a standard activator like DAG for comparison. A DMSO vehicle control is essential.

-

Prepare the reaction mixture: In each well of a 96-well plate, add the kinase reaction buffer, the specific PKC isoform, and the peptide substrate.

-

Add this compound or control activators: Add the serially diluted this compound, control activators, or DMSO vehicle to the appropriate wells.

-

Initiate the kinase reaction: Start the reaction by adding ATP (either radiolabeled or non-radiolabeled, depending on the detection method).

-

Incubate: Incubate the plate at 30°C for a predetermined optimal time (e.g., 10-30 minutes).

-

Terminate the reaction:

-

For radioactive assays: Spot the reaction mixture onto phosphocellulose filter paper to stop the reaction.

-

For non-radioactive assays: Add a stop solution, typically containing a high concentration of EDTA.

-

-

Detection:

-

For radioactive assays: Wash the phosphocellulose papers to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

For fluorescent assays: Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Plot the kinase activity against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) for each PKC isoform.

-

Comparing the EC50 values will provide a quantitative measure of this compound's activation selectivity.

-

Mandatory Visualizations

Logical Workflow for Determining this compound PKC Isoform Selectivity

Caption: Workflow for assessing this compound's activation selectivity across PKC isoforms.

General PKC Activation Signaling Pathway

Caption: General signaling pathway leading to PKC activation.

Conclusion

This compound is a valuable tool for studying Ca2+-dependent PKC activation. However, a significant knowledge gap exists regarding its selectivity for the various PKC isoforms. The provided kinetic data from early studies offer a starting point, but a systematic evaluation of this compound's activity against a panel of conventional, novel, and atypical PKC isoforms is necessary to fully characterize its pharmacological profile. The experimental protocol outlined in this guide provides a framework for conducting such investigations, which will be crucial for interpreting experimental results and for the potential development of more selective PKC activators. Further research into the downstream signaling events specifically modulated by this compound will also be essential to elucidate its precise cellular functions.

References

- 1. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide is one of a new class of activators for Ca2+-activated, phospholipid-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, a novel activator of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro PKC Activation using SC-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses. The activation of PKC is a critical step in these pathways, often initiated by second messengers like diacylglycerol (DAG) and intracellular calcium (Ca2+). SC-9, also known as N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide, is a synthetic compound that acts as a potent activator of Protein Kinase C in a calcium-dependent manner.[1][2][3] Unlike phorbol esters, which are tumor-promoting, this compound provides a valuable tool for the specific activation of Ca2+-dependent PKC isoforms in vitro, facilitating the study of their downstream signaling and cellular functions. These application notes provide a comprehensive overview of the this compound protocol for in vitro PKC activation, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound activates conventional PKC (cPKC) isoforms by substituting for phosphatidylserine (PS), an essential cofactor for PKC activation.[1][2][3] The activation of cPKCs is a multi-step process that typically involves the binding of Ca2+ to the C2 domain, leading to the translocation of the enzyme from the cytosol to the cell membrane. At the membrane, PKC interacts with DAG and PS, causing a conformational change that removes the pseudosubstrate from the active site and initiates kinase activity. This compound mimics the effect of phosphatidylserine, thereby promoting the active conformation of PKC in the presence of calcium.

Quantitative Data

| Parameter | This compound | Phosphatidylserine | Reference |

| Apparent Km for Ca2+ | 40 µM | 80 µM | [2] |

| Vmax (nmol/min) | 0.13 | ~0.39 (3-fold higher than this compound) | [2] |

| Effective Concentration in Cellular Assays | 20 µM | Not Applicable |

Note: The Vmax value for Phosphatidylserine was reported to be approximately 3-fold higher than that of this compound.[2] The effective concentration in cellular assays is based on concentrations used in published studies to elicit a biological response.

Signaling Pathways

Activation of conventional PKC isoforms by this compound is expected to trigger downstream signaling cascades that are known to be regulated by Ca2+-dependent PKCs. Two of the most prominent pathways are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

This compound Mediated PKC Activation and Downstream Signaling

Caption: this compound mediated PKC activation and downstream signaling pathways.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the in vitro activation of PKC by this compound.

Protocol 1: In Vitro PKC Kinase Assay (Radioactive)

This protocol describes a method to measure the kinase activity of purified or immunoprecipitated PKC using a radioactive phosphate donor.

Materials:

-

Purified active PKC enzyme or cell lysate containing PKC

-

This compound (dissolved in DMSO)

-

PKC substrate (e.g., Histone H1 or a specific peptide substrate)

-

Kinase Assay Buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM CaCl2, 1 mM DTT)

-

[γ-³²P]ATP

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) or Phorbol 12-myristate 13-acetate (PMA) for positive control

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing Kinase Assay Buffer, PKC substrate, and either this compound at the desired concentration (e.g., 1-100 µM) or a positive control activator (e.g., PS/DAG or PMA). Include a negative control with DMSO vehicle alone.

-

Add Enzyme: Add the purified PKC enzyme or cell lysate to the reaction mixture.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be optimized for the specific PKC isoform, if known.

-

Incubation: Incubate the reaction at 30°C for an optimized duration (typically 10-30 minutes).

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper and immediately immersing the paper in the stopping solution.

-

Washing: Wash the P81 papers multiple times with the stopping solution to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific activity of the enzyme (e.g., in pmol of phosphate transferred per minute per mg of protein) and compare the activity in the presence of this compound to the control conditions.

Protocol 2: Western Blot Analysis of Downstream Substrate Phosphorylation

This protocol allows for the assessment of PKC activity in a cellular context by measuring the phosphorylation of a known downstream PKC substrate.

Materials:

-

Cell culture reagents

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (phospho-specific for a known PKC substrate, e.g., phospho-MARCKS, and a total protein antibody for the same substrate as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specific duration. Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Experimental Workflow for In Vitro PKC Activation and Analysis

Caption: General experimental workflow for in vitro PKC activation by this compound.

Conclusion

This compound is a valuable pharmacological tool for the in vitro activation of Ca2+-dependent PKC isoforms. The protocols and information provided in these application notes offer a framework for researchers to design and execute experiments aimed at elucidating the role of PKC in various cellular processes. While quantitative data on the isoform specificity of this compound is limited, the provided methodologies can be adapted to characterize its effects in specific experimental systems. Further research is warranted to fully delineate the isoform-specific activity and downstream signaling consequences of this compound-mediated PKC activation.

References

- 1. From Calcium to NF-κB Signaling Pathways in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ca2+- and protein kinase C-dependent signaling pathway for nuclear factor-kappaB activation, inducible nitric-oxide synthase expression, and tumor necrosis factor-alpha production in lipopolysaccharide-stimulated rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Inducing Melanoblast Proliferation via c-Kit Signaling Activation

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Melanoblasts are the precursor cells of melanocytes, the pigment-producing cells in the skin and hair follicles. The proliferation, survival, and differentiation of melanoblasts are critically regulated by the Stem Cell Factor (SCF) receptor, also known as c-Kit, a receptor tyrosine kinase.[1][2][3] Activation of c-Kit by its ligand, SCF, triggers a cascade of intracellular signaling pathways that are essential for normal melanocyte development and can be targeted to induce melanoblast proliferation in vitro.[1][4][5] This document provides a detailed overview of the c-Kit signaling pathway and protocols for inducing melanoblast proliferation through its activation. While the specific compound "SC-9" was not identified as a direct inducer of melanoblast proliferation in the scientific literature, this application note focuses on the well-established role of the SCF/c-Kit pathway, which is the primary mechanism for stimulating this process.

The c-Kit Signaling Pathway in Melanoblasts

The binding of SCF to the extracellular domain of the c-Kit receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][4] This activation creates docking sites for various downstream signaling molecules, initiating multiple pathways that collectively promote cell survival, proliferation, and differentiation.[1][2][4]

Key signaling pathways activated by c-Kit in melanoblasts include:

-

PI3K/AKT Pathway: This pathway is crucial for cell survival by inhibiting apoptosis.

-

RAS/MAPK (ERK) Pathway: This pathway plays a central role in promoting cell proliferation.[4]

-

JAK/STAT Pathway: This pathway is also involved in cell proliferation and differentiation.[4]

The microphthalmia-associated transcription factor (MITF) is a master regulator of melanocyte development, and its expression and activity are downstream of the c-Kit signaling cascade.[5]

Quantitative Data Summary

The following table summarizes typical concentrations and incubation times for reagents used to induce melanoblast proliferation via c-Kit activation. These are starting points and may require optimization for specific cell lines or experimental conditions.

| Reagent | Typical Concentration | Incubation Time | Key Effect |

| Recombinant SCF | 10 - 100 ng/mL | 24 - 72 hours | Induces c-Kit activation and melanoblast proliferation.[6] |

| TPA (PMA) | 200 nM | 24 - 72 hours | Activates PKC, which can synergize with c-Kit signaling.[6] |

| Cholera Toxin (CT) | 200 pM | 24 - 72 hours | Increases cAMP levels, promoting melanocyte survival and proliferation.[6] |

Experimental Protocols

Protocol 1: In Vitro Culture of Melanoblasts

This protocol describes the basic culture of primary melanoblasts or melanoblast-like cell lines.

Materials:

-

Melanoblast cell line or primary melanoblasts

-

Melanocyte growth medium (e.g., DMEM/F12 supplemented with 10% FBS, basic fibroblast growth factor (bFGF), insulin, and other growth factors)

-

Recombinant Stem Cell Factor (SCF)

-

TPA (12-O-Tetradecanoylphorbol-13-acetate)

-

Cholera Toxin

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks or plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Plate melanoblasts at a density of 1.5 x 10⁵ cells/mL in a T25 flask or 6-well plate.[6]

-

Culture Medium: Use a specialized melanocyte growth medium. For enhanced proliferation, supplement the medium with SCF (10 ng/mL), TPA (200 nM), and Cholera Toxin (200 pM).[6]

-

Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.

-

Medium Change: Change the culture medium every 2-3 days.

-

Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at the desired density.

Protocol 2: Melanoblast Proliferation Assay (BrdU Incorporation)

This protocol measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

Melanoblasts cultured as in Protocol 1

-

96-well cell culture plates

-

BrdU Labeling and Detection Kit

-

Microplate reader

Procedure:

-